molecular formula C18H25N5O3S2 B2914364 1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1170204-74-6

1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2914364
CAS No.: 1170204-74-6
M. Wt: 423.55
InChI Key: UJHVVQDDAQLVJQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H25N5O3S2 and its molecular weight is 423.55. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiadiazole derivatives with morpholinoethyl thio groups. The synthetic pathway includes:

  • Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole nucleus.
  • Introduction of Morpholinoethyl Group : This is achieved by reacting the thiadiazole with morpholinoethyl thio derivatives.
  • Urea Formation : The final step involves the urea formation through reaction with 4-methoxyphenethyl amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . For instance:

  • Cytotoxic Assays : The MTT assay has been utilized to evaluate cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The presence of the thiadiazole moiety has been linked to enhanced lipophilicity and cellular permeability, facilitating interaction with biological targets .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Activity Against Mycobacterium tuberculosis : Preliminary findings suggest that certain derivatives exhibit activity against resistant strains of M. tuberculosis, which is crucial for developing new treatments for tuberculosis .

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (μM)Activity Type
Compound AHeLa29Cytotoxic
Compound BMCF-773Cytotoxic
Compound CM. tuberculosisNot specifiedAntimicrobial

Case Study: Cytotoxicity Evaluation

In a study evaluating various thiadiazole derivatives, it was found that those incorporating additional functional groups (like phthalimide) exhibited improved cytotoxic properties. For instance, a derivative similar to our compound showed an IC50 value of 29 μM against HeLa cells, indicating significant anticancer activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:

  • Metabolic Stability : The compound exhibits good metabolic stability with a favorable half-life (T1/2), which is critical for sustained therapeutic effects.
  • Bioavailability : Enhanced bioavailability has been noted for related compounds, suggesting that modifications to the structure can lead to improved absorption and distribution in biological systems .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S2/c1-25-15-4-2-14(3-5-15)6-7-19-16(24)20-17-21-22-18(28-17)27-13-10-23-8-11-26-12-9-23/h2-5H,6-13H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHVVQDDAQLVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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